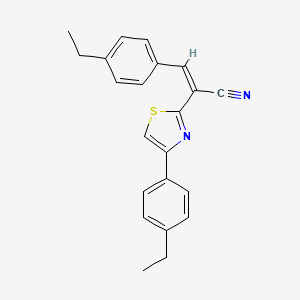

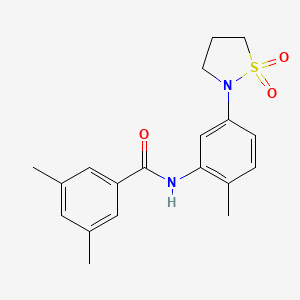

![molecular formula C23H20N2O2 B2383775 N-(1-ethyl-2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 921773-77-5](/img/structure/B2383775.png)

N-(1-ethyl-2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antitumor Activity

The compound has been investigated for its antitumor potential. Researchers synthesized two series of novel derivatives: (E)-N’-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides (4) and (Z)-2-(5-substituted-2-oxoindolin-1-yl)-N’-(2-oxoindolin-3-ylidene)acetohydrazides (5) . Notably, several of these compounds demonstrated significant cytotoxicity against human cancer cell lines, including colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23). Compound 4o stood out as the most potent, surpassing the efficacy of the positive control PAC-1 in all three cell lines tested. Further exploration of compound 4o may lead to the development of novel anticancer agents.

Cell Cycle Regulation

Compounds 4f, 4h, 4n, 4o, and 4p (with a special emphasis on 4o ) were found to accumulate U937 cells in the S phase of the cell cycle. Additionally, they induced late cellular apoptosis, a crucial process for controlling cell growth and preventing tumor formation . Understanding their impact on cell cycle progression provides valuable insights for cancer therapy.

Apoptosis Modulation

Apoptosis, or programmed cell death, plays a pivotal role in maintaining tissue homeostasis. The representative compounds mentioned earlier (such as 4f, 4h, 4n, 4o, and 4p ) were associated with apoptosis induction . Targeting apoptotic pathways is a common strategy in anticancer drug development, and these compounds may serve as promising candidates.

Dopamine Receptor Agonism

Interestingly, the crystal structure of a related compound, N-(2-(2-oxoindolin-4-yl)ethyl)-N-propylpropan-1-amine , revealed its non-ergoline dopamine D2 receptor agonist activity . While this specific compound differs slightly, it highlights the potential relevance of oxoindoline derivatives in neurological research.

Plant Hormone Analogs

Indole derivatives have diverse biological applications. For instance, indole-3-acetic acid (IAA) is a plant hormone produced during tryptophan degradation in higher plants . Although not directly related to our compound, this highlights the broader significance of indole-based molecules in plant biology.

Pharmacological Exploration

Indole derivatives exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antioxidant effects . While our compound’s specific pharmacological profile remains an area of ongoing research, it’s worth considering its potential in these contexts.

Mecanismo De Acción

Target of Action

The primary target of N-(1-ethyl-2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-carboxamide is procaspase-3 , a key enzyme regulating apoptosis responses . This compound is designed to activate procaspase-3, leading to the induction of apoptosis, particularly in cancer cells .

Mode of Action

N-(1-ethyl-2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-carboxamide interacts with procaspase-3, activating it and initiating the process of apoptosis . This interaction leads to changes in the cell cycle, causing an accumulation of cells in the S phase and substantially inducing late cellular apoptosis .

Biochemical Pathways

The activation of procaspase-3 by this compound affects both the extrinsic and intrinsic pathways of apoptosis . These pathways involve a large group of cysteine proteases enzymes, including caspases . The activation of these pathways leads to programmed cell death, which is a common and effective approach for anticancer drug development .

Result of Action

The activation of procaspase-3 by N-(1-ethyl-2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-carboxamide results in notable cytotoxicity toward human cancer cell lines, including colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23 . The compound induces changes in the cell cycle, leading to an accumulation of cells in the S phase and the substantial induction of late cellular apoptosis .

Propiedades

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)-4-phenylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O2/c1-2-25-21-13-12-20(14-19(21)15-22(25)26)24-23(27)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-14H,2,15H2,1H3,(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQYZMGFWCARNCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-ethyl-2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2-Methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2383693.png)

![[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2383698.png)

![ethyl 5-amino-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2383699.png)

![2-[4-(3-Aminooxan-2-yl)piperidin-1-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide;hydrochloride](/img/structure/B2383700.png)

![2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}phenol](/img/structure/B2383701.png)

![6-(4-(Trifluoromethyl)pyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2383708.png)